molecular formula C25H25N3O4S2 B2976985 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941972-67-4

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2976985
CAS No.: 941972-67-4
M. Wt: 495.61
InChI Key: KKUJDVIGPCPPTQ-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethylsulfonyl group, a methoxybenzo[d]thiazolyl group, and a pyridinylmethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the pyridinylmethyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while substitution reactions on the aromatic rings could introduce various functional groups .

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with different substituents on the aromatic rings. Examples include:

Uniqueness

The uniqueness of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-34(30,31)20-11-9-18(10-12-20)15-22(29)28(16-19-7-5-6-14-26-19)25-27-23-21(32-3)13-8-17(2)24(23)33-25/h5-14H,4,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUJDVIGPCPPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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